molecular formula C21H23N3O2 B8160522 7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline

7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline

货号: B8160522
分子量: 349.4 g/mol
InChI 键: OHZWPNAJXBTXJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a phthalimide moiety, and a tetrahydroisoquinoline core

准备方法

The synthesis of 7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an appropriate aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the phthalimide group: This step involves the reaction of the tetrahydroisoquinoline intermediate with phthalic anhydride to introduce the phthalimide moiety.

    Attachment of the butyl chain: The phthalimide intermediate is then reacted with a butyl halide under basic conditions to form the desired butyl-substituted product.

    Amination: Finally, the phthalimide protecting group is removed, and the resulting compound is aminated to yield this compound.

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

化学反应分析

7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phthalimide moiety, using reagents like alkyl halides or acyl chlorides to introduce new functional groups.

    Hydrolysis: The phthalimide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Antidepressant Activity

Research indicates that derivatives of tetrahydroisoquinolines exhibit antidepressant effects. The specific compound has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Case studies have shown promising results in animal models where administration led to significant reductions in depressive-like behaviors .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help in mitigating neuronal damage in conditions such as Parkinson's disease and Alzheimer's disease. The mechanism appears to involve antioxidant activity and the inhibition of apoptotic pathways .

Anti-cancer Potential

Recent studies have explored the anti-cancer properties of tetrahydroisoquinoline derivatives. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, it has been effective against breast and lung cancer cells, with mechanisms involving the modulation of signaling pathways related to cell survival .

Synthesis and Derivatives

The synthesis of 7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline involves multi-step reactions that can yield various derivatives with enhanced bioactivity. The following table summarizes some notable derivatives and their reported activities:

Derivative Activity Reference
7-Methylsulfonamido-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinolineAntidepressant
7-Hydroxy-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinolineNeuroprotective
7-Cyano-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinolineAnti-cancer

作用机制

The mechanism of action of 7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

相似化合物的比较

7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

    Phthalimide derivatives: Compounds with the phthalimide moiety exhibit similar reactivity in substitution and hydrolysis reactions but may have different biological targets and applications.

The uniqueness of this compound lies in its combination of structural features, which confer a distinct set of chemical and biological properties.

生物活性

7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline family, characterized by a fused bicyclic structure. Its molecular formula is C16H20N2O2C_{16}H_{20}N_2O_2, and it features a phthalimide group which is significant for its biological interactions.

Antiplatelet Activity

Research has shown that derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline exhibit significant antiplatelet activity. A study synthesized novel fibrinogen receptor antagonists based on this scaffold, demonstrating their ability to inhibit platelet aggregation in vitro. The mechanism involves blocking the binding of fibrinogen to the alpha(IIb)beta(3) integrin on human platelets, which is crucial for platelet activation and aggregation .

Study Activity Mechanism
Study 1Inhibition of platelet aggregationBlockade of fibrinogen binding to integrin alpha(IIb)beta(3)
Study 2Antithrombotic effectsModulation of thrombin activity

Neuroprotective Effects

Another area of research highlights the neuroprotective potential of this compound. In various models of neurodegeneration, it has been observed to reduce oxidative stress and improve neuronal survival. This activity is attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects that are dose-dependent. The proposed mechanism includes the induction of apoptosis through mitochondrial pathways .

Case Study 1: Antiplatelet Efficacy

In vitro studies conducted on human platelets demonstrated that derivatives of the compound effectively inhibited thrombus formation under flow conditions. These findings suggest potential applications in preventing thrombotic disorders.

Case Study 2: Neuroprotection in Animal Models

In a series of experiments involving rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition. These results indicate its potential as a therapeutic agent for neurodegenerative diseases.

属性

IUPAC Name

2-[4-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c22-17-8-7-15-9-12-23(14-16(15)13-17)10-3-4-11-24-20(25)18-5-1-2-6-19(18)21(24)26/h1-2,5-8,13H,3-4,9-12,14,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZWPNAJXBTXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)N)CCCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5% palladium on carbon paste (3.44 g), 7-nitro-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline (19.15 g, 0.05 mol), ethanol (791 ml) and water (69 ml) was hydrogenated at 50 psi and 30° C. for 6 days. The reaction mixture was then filtered through Kieselguhr and evaporated in vacuo to give the title compound as an oil (18.04 g, 100%).
Name
7-nitro-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline
Quantity
19.15 g
Type
reactant
Reaction Step One
Quantity
791 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
Yield
100%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。